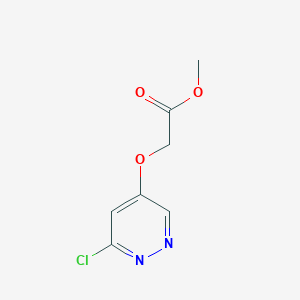

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate

Description

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is an organic compound characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and an ether-linked methyl acetate group at the 4-position. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) imparts unique electronic and steric properties, while the chlorination enhances its reactivity in substitution reactions. This compound is primarily utilized in agrochemical and pharmaceutical research due to its structural versatility .

Properties

CAS No. |

1346691-35-7 |

|---|---|

Molecular Formula |

C7H7ClN2O3 |

Molecular Weight |

202.59 g/mol |

IUPAC Name |

methyl 2-(6-chloropyridazin-4-yl)oxyacetate |

InChI |

InChI=1S/C7H7ClN2O3/c1-12-7(11)4-13-5-2-6(8)10-9-3-5/h2-3H,4H2,1H3 |

InChI Key |

PKIGUQASUGQUMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)COC1=CC(=NN=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate typically involves the reaction of 6-chloropyridazine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.

Medicine: The compound’s potential medicinal properties are explored in the development of new pharmaceuticals. It may act as a lead compound for the synthesis of drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Structural Features | Applications/Notes |

|---|---|---|---|---|

| This compound | C₇H₇ClN₂O₃ | 202.45 | Pyridazine core, ether-linked acetate | Agrochemical/pharmaceutical intermediate |

| Methyl 2-(6-chloropyrimidin-4-yl)acetate | C₇H₇ClN₂O₂ | 186.60 | Pyrimidine core, directly linked acetate | Intermediate for heterocyclic synthesis |

| Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate | C₁₃H₁₈ClN₃O₂ | 283.76 | Pyridazine-piperidine hybrid, ethyl ester | Pharmaceutical intermediate (e.g., CNS drugs) |

| Methyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate | C₁₂H₁₆ClN₃O₂ | 269.73 | Pyridazine-piperidine hybrid, methyl ester | High-throughput drug discovery |

Key Differences:

Heterocyclic Core: The pyridazine ring in the target compound (two adjacent nitrogens) offers distinct electronic properties compared to pyrimidine (two non-adjacent nitrogens) in Methyl 2-(6-chloropyrimidin-4-yl)acetate. Pyridazine derivatives are often more reactive in electrophilic substitutions due to reduced aromatic stability . Piperidine-containing analogs (Table 1, rows 3–4) exhibit enhanced lipophilicity and bioavailability, making them suitable for central nervous system (CNS) drug candidates .

Functional Group Connectivity :

- The ether linkage in the target compound contrasts with the direct C–C bond in Methyl 2-(6-chloropyrimidin-4-yl)acetate. This ether group increases hydrolytic stability compared to esters but may reduce metabolic resistance in vivo .

Physicochemical Properties :

- The target compound’s molar mass (202.45 g/mol) and polarity (three oxygen atoms) suggest moderate solubility in polar aprotic solvents (e.g., DMF, acetone), whereas piperidine-containing analogs (e.g., 269.73–283.76 g/mol) display higher lipid solubility .

Biological Activity

Methyl 2-((6-chloropyridazin-4-yl)oxy)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing on various studies and research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with methyl acetate. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound showed significant inhibition against COX-2, with an IC50 value reported at approximately 23.8 μM, indicating its potential as an anti-inflammatory agent comparable to established drugs like celecoxib .

Table 1: Inhibition of COX Enzymes by this compound

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | Not specified | 23.8 |

| Celecoxib | 0.04 | 0.04 |

Analgesic Activity

In addition to its anti-inflammatory effects, this compound has been evaluated for analgesic activity using various animal models. The results indicated that it exhibits dose-dependent analgesic effects comparable to indomethacin, a well-known analgesic drug. The effective dose (ED50) was calculated to be around 9.17 μM for indomethacin, while preliminary results for this compound suggested similar efficacy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the pyridazine ring enhances the biological activity of this compound. For instance, modifications that increase lipophilicity or alter steric hindrance can significantly impact the inhibitory potency against COX enzymes.

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at position 6 | Increased COX-2 inhibition |

| Methyl group at ester position | Enhanced solubility and bioavailability |

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical models:

- Carrageenan-Induced Paw Edema : In this model, administration of the compound significantly reduced paw swelling compared to control groups, indicating robust anti-inflammatory activity.

- Cotton Pellet-Induced Granuloma : The compound exhibited a reduction in granuloma formation, further supporting its potential as an anti-inflammatory therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.